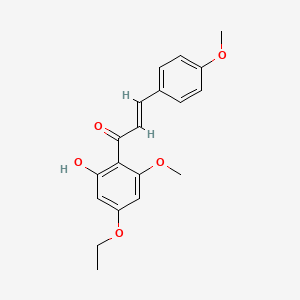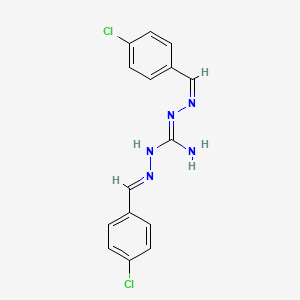
罗贝尼丁
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Robenidine interacts with various biomolecules in its role as a coccidiostat. It is known to disrupt the cell membrane potential, which is a crucial aspect of its biochemical activity
Cellular Effects
Robenidine has demonstrated potent bactericidal activity against various bacterial pathogens. For instance, it has shown antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa in the presence of sub-inhibitory concentrations of certain compounds . It also demonstrated potent antibacterial activity against multidrug-resistant Gram-positive pathogens and all Gram-negative pathogens isolated from cases of canine otitis externa .
Molecular Mechanism
It is known to disrupt the cell membrane potential, which is a key aspect of its bactericidal activity
Temporal Effects in Laboratory Settings
Robenidine has been shown to be effective in technical material as well as feed premixes, and it is capable of distinguishing the intact drug from its degradation products
Dosage Effects in Animal Models
The effects of robenidine vary with different dosages in animal models. For instance, robenidine hydrochloride administered orally at a dose of 20 mg/kg has been studied in Ictalurus punctatus
Metabolic Pathways
It is known to disrupt the cell membrane potential, which could potentially affect various metabolic pathways
Transport and Distribution
It is known to disrupt the cell membrane potential, which could potentially affect its transport and distribution
Subcellular Localization
It is known to disrupt the cell membrane potential, which could potentially affect its subcellular localization
准备方法
罗贝尼丁盐酸盐是该化合物的活性形式,通过一系列化学反应合成。 合成路线涉及 1,3-双(对氯苄叉)氨基-胍与盐酸反应 . 反应条件通常包括使用乙腈和甲酸等溶剂,并在受控温度下进行,以确保最终产品的纯度和产量 . 工业生产方法通常涉及高效液相色谱 (HPLC) 来纯化和验证化合物 .
化学反应分析
罗贝尼丁经历了几种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括乙腈、甲酸和三氟乙酸 . 这些反应形成的主要产物是 4-氯马尿酸和 4-氯苯甲酸 . 这些反应通常在受控条件下进行,以确保化合物的稳定性和有效性 .
相似化合物的比较
罗贝尼丁经常与其他球虫抑制剂药物进行比较,例如莫能菌素和拉沙洛西德。 与这些化合物不同的是,罗贝尼丁以其在与其他抗菌剂间歇和轮换使用过程中延缓抗生素耐药性发展的能力而闻名 . 类似的化合物包括 NCL195,它是罗贝尼丁的类似物,对肺炎链球菌和金黄色葡萄球菌显示出强大的杀菌活性 . 与罗贝尼丁相比,NCL195 在所有细胞系中显示出更好的体外毒性数据,使其成为进一步开发的潜在候选者 .
属性
CAS 编号 |
25875-51-8 |
|---|---|
分子式 |
C15H13Cl2N5 |
分子量 |
334.2 g/mol |
IUPAC 名称 |
1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9-,20-10- |
InChI 键 |
MOOFYEJFXBSZGE-QJUDHZBZSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl |
SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
外观 |
Solid powder |
| 25875-50-7 25875-51-8 |
|
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cytostat Hydrochloride, Robenidine Robenidine Robenidine Hydrochloride Robenz Robenzidene Robenzidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is robenidine primarily used for?
A1: Robenidine is an anticoccidial agent primarily used in the poultry and rabbit industries to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. [, , , , ]
Q2: Does robenidine affect the sporulation rate of Eimeria oocysts?
A2: Research indicates that robenidine does not significantly impact the sporulation rate of Eimeria oocysts. []
Q3: Robenidine is structurally similar to guanabenz, a cytoprotective agent. Does robenidine share this cytoprotective property?
A3: Yes, research has demonstrated that robenidine, like guanabenz, exhibits cytoprotective properties. Both compounds can protect cells from stress induced by tunicamycin, a compound that triggers the unfolded protein response, a cellular stress response pathway. []
Q4: Does robenidine's cytoprotective effect involve the protein phosphatase PP1:PPP1R15A, as seen with guanabenz?
A4: Unlike guanabenz, robenidine's cytoprotective mechanism appears to be independent of PP1:PPP1R15A. Studies have shown that robenidine doesn't disrupt the interaction between PP1:PPP1R15A and eIF2α, a key protein involved in the unfolded protein response. []
Q5: Does robenidine have any activity against bacteria?
A5: Yes, in addition to its anticoccidial activity, robenidine exhibits activity against certain bacteria. It demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains. [] Additionally, robenidine shows bactericidal activity against Acinetobacter baumannii and Acinetobacter calcoaceticus. []
Q6: Can the combination of robenidine with EDTA or PMBN be beneficial for treating bacterial infections?
A6: The combination of robenidine with EDTA or PMBN holds potential for further exploration and development for treating bacterial infections. These combinations could be incorporated into topical and otic formulations for use in both animals and humans. []
Q7: Does robenidine contribute to antimicrobial resistance?
A7: Robenidine is generally considered safe regarding antimicrobial resistance development. It is not anticipated to induce resistance or cross-resistance to antimicrobials commonly used in human and animal therapy. []
Q8: Does resistance to robenidine occur in coccidia?
A8: Despite its overall efficacy, resistance to robenidine has been observed in some Eimeria species, particularly Eimeria tenella. Studies have shown that resistant strains can emerge after repeated exposure to the drug. [, , , ] This resistance can develop in a stepwise manner with increasing drug concentrations, highlighting the importance of judicious robenidine use. []
Q9: How is robenidine hydrochloride metabolized and excreted in rabbits?
A9: Following oral administration in rabbits, robenidine hydrochloride is primarily excreted unchanged in urine and feces. Approximately 87.17% is excreted in feces and 0.56% in urine. [] The peak excretion time for robenidine in rabbit urine is between 0-6 hours, while for feces it's between 6-12 hours post-administration. []
Q10: How is robenidine hydrochloride metabolized and excreted in Channel catfish?
A10: In Channel catfish, robenidine hydrochloride is rapidly metabolized and primarily excreted in water, with a recovery rate of up to 80.7%. [] The major metabolites found in water are robenidine hydrochloride itself and 4-chlorobenzoic acid (PCBA), accounting for 38.3% and 42.4% of the total drug amount, respectively. [] Only a small amount of 4-chlorohippuric acid (PCHA) is detected. []
Q11: Is robenidine hydrochloride safe for chickens and turkeys?
A11: Robenidine hydrochloride, at the recommended dosage, is considered safe for chickens and turkeys. Studies show no adverse effects on growth performance, livability, or organ health when administered at levels up to six times the recommended dose. []
Q12: Does robenidine hydrochloride affect the pigmentation of broiler chickens?
A12: Interestingly, robenidine hydrochloride can influence broiler chicken pigmentation. Studies have shown that it can significantly increase the pigmentation of broiler shanks and skin. [] This effect is further enhanced when robenidine is administered in combination with roxarsone. []
Q13: What are the potential safety concerns regarding the use of robenidine hydrochloride?
A13: While generally considered safe at recommended dosages, concerns exist regarding the potential aneugenic activity of robenidine hydrochloride. Due to insufficient data on its genotoxicity, further research is needed to comprehensively assess its safety profile for target species, consumers, and the environment. []
Q14: What analytical methods are employed to determine robenidine levels in various matrices?
A14: Several analytical methods have been developed and validated for the detection and quantification of robenidine in various matrices, including:
Q15: What sample preparation techniques are commonly used for analyzing robenidine in poultry feed?
A15: Several extraction techniques have been compared for extracting robenidine from poultry feed, including:
Q16: What is the significance of analytical method validation for robenidine determination?
A16: Validation of analytical methods is crucial to ensure the accuracy, precision, and specificity of robenidine measurements. This process involves evaluating parameters like linearity, recovery, precision, limit of detection, and limit of quantification to demonstrate the method's reliability and suitability for its intended purpose. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)
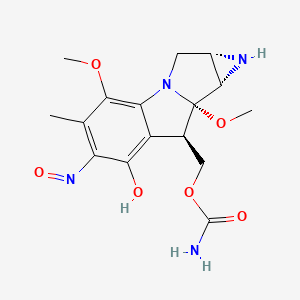


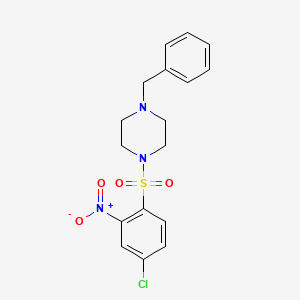
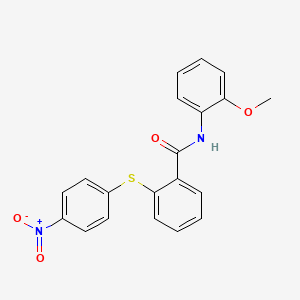
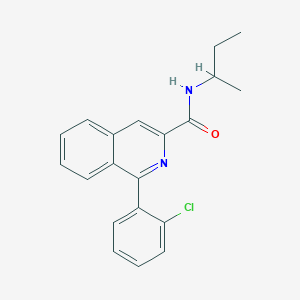
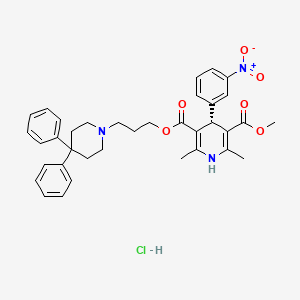
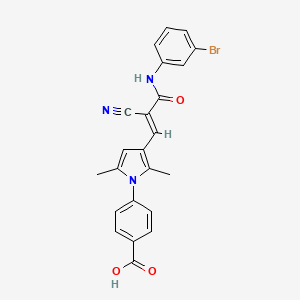

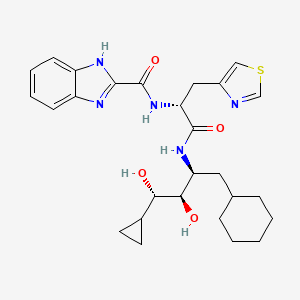
![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

